R-(-)-O-Desmethyl-Venlafaxine-d6 R-(-)-O-Desmethyl-Venlafaxine-d6 R-(-)-O-Desmethyl-Venlafaxine-d6 is the labeled analogue of R-(-)-O-Desmethyl-Venlafaxine. R-(-)-O-Desmethyl-Venlafaxine is a metabolite of Venlafaxine.
Brand Name: Vulcanchem
CAS No.: 1062609-96-4
VCID: VC0196718
InChI:
SMILES:
Molecular Formula: C16H19D6NO2
Molecular Weight: 269.37

R-(-)-O-Desmethyl-Venlafaxine-d6

CAS No.: 1062609-96-4

Cat. No.: VC0196718

Molecular Formula: C16H19D6NO2

Molecular Weight: 269.37

Purity: 0.98

* For research use only. Not for human or veterinary use.

R-(-)-O-Desmethyl-Venlafaxine-d6 - 1062609-96-4

CAS No. 1062609-96-4
Molecular Formula C16H19D6NO2
Molecular Weight 269.37

Chemical Structure and Properties

R-(-)-O-Desmethyl-Venlafaxine-d6 is characterized by its chemical formula C16H25D6NO2, with deuterium atoms strategically replacing six hydrogen atoms in the molecule. According to available chemical data, this compound is also known by the systematic name "(R)-4-(2-(bis(methyl-d3)amino)-1-(1-hydroxycyclohexyl)ethyl)phenol" . It has a registered CAS number of 1062609-96-4 and a molecular weight of 269.42 daltons .

The structural configuration features deuteration specifically at the methyl groups attached to the nitrogen atom, with each methyl group containing three deuterium atoms (methyl-d3), thus accounting for all six deuterium atoms in the molecule . This deuteration pattern maintains the compound's pharmacological profile while providing the mass differentiation necessary for analytical applications.

The non-deuterated form, O-desmethylvenlafaxine, results from the demethylation of venlafaxine at the methoxy group, creating a phenolic hydroxyl group. This transformation is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP2C19 (10%) and CYP2C9 (1%) . The stereochemistry of the molecule plays a crucial role in its pharmacological activity, with the R-enantiomer demonstrating specific activity patterns.

R-(-)-O-Desmethyl-Venlafaxine-d6 serves as an invaluable internal standard in mass spectrometry-based analytical methods. In ultra-performance liquid chromatography–electrospray ionization mass spectrometry (UPLC–MS/ESI) procedures, deuterated analogs provide reliable reference points for quantifying their non-deuterated counterparts in biological samples .

A validated UPLC–MS/ESI method has been developed for the simultaneous determination of venlafaxine and ODV in rat plasma, utilizing Venlafaxine d6 as the internal standard . This method demonstrates significant advantages over previous techniques, including drastically reduced run times—complete elution in less than 1.5 minutes compared to 10-20 minutes in earlier methods . Such efficiency improvements represent substantial advancements in analytical capabilities for pharmacokinetic studies.

The retention times for ODV and venlafaxine in this optimized method were approximately 0.83 and 0.93 minutes, respectively, with the column temperature maintained at 35°C to reduce column pressure and improve resolution . The UPLC–MS/ESI technique in Multiple Reaction Monitoring (MRM) mode provided highly selective determination of venlafaxine and ODV, essential for accurate pharmacokinetic analysis.

Biological Activity and Mechanisms

While the deuterated form primarily serves analytical purposes, understanding the biological activity of O-desmethylvenlafaxine provides context for its importance. ODV exhibits a pharmacological profile similar to venlafaxine, selectively inhibiting the reuptake of serotonin and norepinephrine in the central nervous system, with the R-enantiomer demonstrating specific activity patterns.

Recent research has highlighted the influence of CYP2D6 metabolizer status on the pharmacokinetics of venlafaxine and its conversion to ODV. A population pharmacokinetic model in older adults with depression revealed significant differences based on metabolizer phenotypes . Compared to normal metabolizers, ultra-rapid metabolizers demonstrated higher venlafaxine clearance; intermediate metabolizers showed lower venlafaxine clearance; and poor metabolizers exhibited lower venlafaxine clearance combined with higher venlafaxine exposure and higher active moiety (venlafaxine + ODV) exposure .

These findings emphasize the importance of genetic factors in determining the pharmacokinetic parameters of venlafaxine and its metabolites, highlighting the potential for personalized medicine approaches in depression treatment. The deuterated analog plays a crucial role in accurately measuring these parameters, enabling precise quantification and reliable pharmacokinetic modeling.

Research Findings and Clinical Implications

Research utilizing R-(-)-O-Desmethyl-Venlafaxine-d6 and related compounds has generated valuable data regarding extraction efficiency and recovery rates. The table below summarizes the extraction recovery determined at three concentrations for both venlafaxine and ODV:

Concentration (ng/mL)Absolute recovery (% mean±SD, n=6)
VENODV
20 (LQC)78.4±2.676.4±2.4
400 (MQC)82.6±6.780.6±5.8
1600 (HQC)90.6±2.288.6±2.3

The percentage recovery of Venlafaxine d6 (as internal standard) was determined to be 88.8%, demonstrating its reliability in analytical procedures .

The clinical implications of research utilizing deuterated standards extend to therapeutic drug monitoring and personalized medicine approaches. By enabling more accurate quantification of venlafaxine and its metabolites, these compounds contribute to improved understanding of pharmacokinetic variability among patients. This knowledge can inform dosing strategies, particularly for patients with genetic variations affecting drug metabolism.

The integration of pharmacogenetic factors (such as CYP2D6 metabolizer status) into population pharmacokinetic models represents a significant advancement in the field. As demonstrated in a recent study, this approach "showed that including a pharmacogenetic factor in a population PK model could increase model fit, and this improved model demonstrated how CYP2D6 metabolizer status affected VEN-related PK parameters, highlighting the importance of genetic factors in personalized medicine" .

Future Perspectives

The continued development and application of R-(-)-O-Desmethyl-Venlafaxine-d6 promise further advancements in analytical chemistry and pharmacokinetic research. Future directions may include refinement of analytical methods to achieve even greater sensitivity and specificity, potential applications in therapeutic drug monitoring, and expanded use in pharmacogenetic studies exploring the influence of genetic variations on drug metabolism and response.

As analytical technologies continue to evolve, the role of deuterated internal standards like R-(-)-O-Desmethyl-Venlafaxine-d6 will likely expand, enabling increasingly precise quantification of pharmaceuticals and their metabolites in complex biological matrices. This precision contributes directly to the advancement of personalized medicine approaches, where treatment decisions are informed by individual variations in drug metabolism and response.

The optimization of synthesis methods for these specialized compounds also represents an important area for future development. Building upon the "novel and green process" approaches documented for ODV derivatives , researchers may develop more efficient and environmentally sustainable methods for producing deuterated analogs, potentially reducing costs and increasing accessibility for research applications.

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